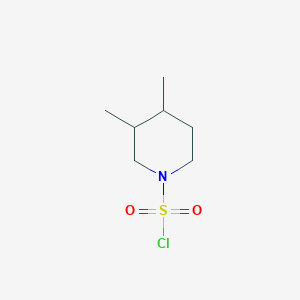

3,4-Dimethylpiperidine-1-sulfonyl chloride

Description

Evolution of Sulfonyl Chloride Chemistry in Synthetic Paradigms

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive class of organic compounds that have been instrumental in the advancement of synthetic organic chemistry. bldpharm.commagtech.com.cn Historically, their primary application was in the formation of sulfonamides through reaction with primary or secondary amines, a transformation that remains a staple in the synthesis of pharmaceuticals and agrochemicals. magtech.com.cn The robust nature of the sulfonamide bond and its ability to act as a hydrogen bond donor and acceptor has made it a privileged functional group in drug design.

Modern synthetic paradigms have expanded the utility of sulfonyl chlorides far beyond traditional sulfonamide formation. They are now recognized as versatile intermediates capable of participating in a wide array of chemical transformations. bldpharm.com These include their use as precursors to sulfones, sulfonic esters, and sulfinates. Furthermore, developments in transition-metal catalysis have unlocked novel cross-coupling reactions where sulfonyl chlorides can serve as sources of sulfonyl, aryl, or alkyl radicals, enabling the construction of complex molecular frameworks under mild conditions. researchgate.net The ongoing exploration of their reactivity continues to provide chemists with powerful tools for molecular construction.

Significance of Piperidine (B6355638) Architectures in Molecular Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. Its prevalence stems from a combination of favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.

The incorporation of a piperidine scaffold can significantly influence a molecule's lipophilicity, polarity, and metabolic stability, thereby improving its pharmacokinetic profile. The nitrogen atom can be readily functionalized, allowing for the modulation of basicity and the introduction of various substituents to optimize biological activity. Furthermore, the stereochemistry of substituted piperidines plays a crucial role in their interaction with biological targets, often leading to enhanced potency and selectivity.

Contextualizing 3,4-Dimethylpiperidine-1-sulfonyl chloride within Sulfonylated Heterocycles

This compound represents a confluence of the two aforementioned key chemical entities. It is a sulfonylated heterocycle that marries the reactive potential of the sulfonyl chloride group with the structural and pharmacological significance of the piperidine scaffold. The presence of two methyl groups on the piperidine ring at the 3 and 4 positions introduces stereochemical complexity, with the potential for cis and trans isomers. This specific substitution pattern can influence the conformational preferences of the piperidine ring and, consequently, the biological activity of its derivatives.

While specific research on this compound is not extensively documented in publicly available literature, its chemical cousins, such as 3,5-dimethylpiperidine-1-sulfonyl chloride, are recognized as valuable research chemicals. bldpharm.comscbt.com These compounds serve as building blocks for creating more complex molecules with potential applications in various areas of chemical and pharmaceutical research. The reactivity of the sulfonyl chloride moiety allows for its conjugation to a wide range of nucleophiles, leading to the generation of diverse libraries of compounds for screening and lead optimization.

Scope and Research Avenues for this compound

The potential research avenues for this compound are broad, though largely exploratory at this stage. A primary application would be in the synthesis of novel sulfonamides by reacting it with a diverse array of primary and secondary amines. The resulting compounds could be screened for a wide range of biological activities, leveraging the established importance of both the piperidine and sulfonamide motifs in medicinal chemistry.

Furthermore, this compound could be employed in the development of new catalysts, where the dimethylpiperidine moiety could act as a chiral ligand or directing group. The sulfonyl group could also be transformed into other functionalities, opening up possibilities for its use in materials science and the synthesis of functional polymers. The exploration of its reactivity in modern catalytic systems could unveil novel synthetic transformations.

Below is a data table of related and analogous compounds to provide context for the potential properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dimethylpiperidine-1-sulfonyl chloride | 923249-49-4 | C₇H₁₄ClNO₂S | 211.71 |

| Piperidine-1-sulfonyl chloride | 35856-62-3 | C₅H₁₀ClNO₂S | 183.66 |

| 2,5-Dimethylpiperidine-1-sulfonyl chloride | 1465917-77-4 | C₇H₁₄ClNO₂S | 211.71 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14ClNO2S |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

3,4-dimethylpiperidine-1-sulfonyl chloride |

InChI |

InChI=1S/C7H14ClNO2S/c1-6-3-4-9(5-7(6)2)12(8,10)11/h6-7H,3-5H2,1-2H3 |

InChI Key |

FPNGBLICUGPTMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1C)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dimethylpiperidine 1 Sulfonyl Chloride

Strategies for Constructing the 3,4-Dimethylpiperidine (B1368319) Core

The formation of the vicinally disubstituted piperidine (B6355638) ring is a significant synthetic challenge, requiring precise control over regioselectivity and stereoselectivity. Modern methodologies have focused on catalytic asymmetric reactions and sophisticated cyclization strategies to achieve this.

Asymmetric Hydrogenation and Reduction Routes to Substituted Piperidines

Asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful and atom-economical method for accessing chiral piperidines. nih.govunimi.it The direct hydrogenation of 3,4-dimethylpyridine (B51791) (3,4-lutidine) using chiral catalysts can, in principle, yield 3,4-dimethylpiperidine. This approach often relies on the use of transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. unimi.itnih.gov The catalyst facilitates the stereoselective addition of hydrogen to the aromatic ring, creating the chiral centers in the resulting piperidine. For 3-substituted pyridinium (B92312) salts, Rh-JosiPhos catalysts have been shown to produce piperidines with high enantiomeric excess. unimi.it The diastereoselectivity of hydrogenation can be influenced by the catalyst, solvent, and reaction conditions, often favoring the formation of the cis-diastereomer. nih.gov

Reductive amination represents another versatile route. nih.gov A double reductive amination of a suitable 1,5-dicarbonyl precursor with an ammonia (B1221849) source can construct the piperidine ring in a single step. chim.it For a 3,4-dimethylpiperidine target, this would involve a 2,3-dimethyl-1,5-pentanedial or a related keto-aldehyde. The stereochemical outcome of the cyclization and reduction is influenced by the substrate and the reducing agent used, with reagents like sodium cyanoborohydride being common. chim.it

Intramolecular and Intermolecular Cyclization Approaches

Cyclization reactions provide a robust framework for constructing the piperidine skeleton from acyclic precursors. These methods are particularly useful for establishing the relative stereochemistry of substituents.

Intramolecular Cyclization: The Hofmann-Löffler reaction is a classic example of a radical-based intramolecular cyclization. wikipedia.org In a hypothetical application, an N-haloamine with an appropriately positioned alkyl chain could undergo a 1,5-hydrogen atom transfer, leading to a carbon-centered radical that subsequently cyclizes to form the piperidine ring. wikipedia.org More modern approaches include the ene cyclization of 4-aza-1,7-dienes, which can be catalyzed by Lewis acids to yield 3,4-disubstituted piperidines. researchgate.net Additionally, rhodium-catalyzed C-H activation followed by alkyne coupling and electrocyclization offers a sophisticated cascade to produce highly substituted piperidines with excellent diastereoselectivity. nih.gov

Intermolecular Cyclization: The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic amine, is a highly effective method for synthesizing 3,4-disubstituted piperidines. nih.govbirmingham.ac.uk This approach allows for significant control over the diastereomeric outcome based on the choice of catalyst and reaction conditions. acs.org Similarly, carbonyl-ene cyclizations of unsaturated amino-aldehydes can also yield the desired piperidine core. birmingham.ac.ukacs.org

Stereoselective Synthesis of Vicinally Disubstituted Piperidines (e.g., 3,4-Dimethyl)

Achieving stereocontrol in the synthesis of vicinally disubstituted piperidines like the 3,4-dimethyl variant is crucial. The choice of synthetic strategy directly dictates the relative (cis/trans) and absolute stereochemistry.

Hydrogenation of substituted pyridines often leads preferentially to cis-piperidines due to the catalyst directing the addition of hydrogen from a single face of the substrate as it adsorbs to the catalyst surface. nih.gov Subsequent base-mediated epimerization can then be used to access the thermodynamically more stable trans-isomer if desired. nih.gov

Cyclization strategies offer a powerful platform for diastereocontrol. Research has shown that the choice between a Lewis acid and a Brønsted acid catalyst can completely switch the stereochemical outcome of cyclization reactions. nih.govacs.org For example, the Lewis acid-catalyzed carbonyl ene cyclization of specific amino-aldehydes yields trans-3,4-disubstituted piperidines with high diastereomeric ratios (up to 93:7). birmingham.ac.ukacs.org In contrast, the Prins cyclization of the same precursors using a Brønsted acid like HCl affords the cis-products with excellent selectivity (up to >98:2). nih.govbirmingham.ac.uk This switch is attributed to different reaction mechanisms, with the Lewis acid promoting a reversible reaction that favors the thermodynamic trans product, while the Brønsted acid-catalyzed reaction proceeds under kinetic control to give the cis product. nih.govbirmingham.ac.uk

| Reaction Type | Catalyst | Typical Conditions | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| Carbonyl Ene Cyclization | MeAlCl₂ (Lewis Acid) | Refluxing Chloroform | trans | ~7:93 |

| Prins Cyclization | HCl (Brønsted Acid) | CH₂Cl₂, Low Temperature | cis | >98:2 |

| Hydrogenation | Pd/C or PtO₂ | H₂ gas, various solvents | cis (often) | Varies, often >90:10 |

Introduction of the Sulfonyl Chloride Moiety onto the Piperidine Nitrogen

Once the 3,4-dimethylpiperidine core is synthesized, the final step is the installation of the sulfonyl chloride group on the secondary amine nitrogen. This can be accomplished through direct methods or via multi-step oxidative processes.

Direct Chlorosulfonation Methods for Secondary Amines

The most direct method for converting a secondary amine to its corresponding N-sulfonyl chloride involves reaction with a sulfonylating agent. The reaction of a secondary amine like 3,4-dimethylpiperidine with sulfuryl chloride (SO₂Cl₂) in the presence of a base is a common approach. rsc.org The base, typically a non-nucleophilic amine like triethylamine (B128534), is required to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.com This prevents the formation of the amine hydrochloride salt, which would be unreactive. libretexts.org

The reaction proceeds via nucleophilic attack of the secondary amine nitrogen onto the sulfur atom of sulfuryl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the final N-sulfonyl chloride product. Careful control of reaction conditions is necessary to avoid side reactions.

Oxidative Chlorination of Thiol Precursors and Sulfinic Acids

An alternative, indirect route to N-sulfonyl chlorides involves the preparation of a sulfur-containing precursor attached to the piperidine nitrogen, which is then subjected to oxidative chlorination. This multi-step approach can offer advantages in terms of reagent handling and substrate compatibility.

One common strategy begins with the formation of an N-sulfenamide (R₂N-SR') or an N-thiol (R₂N-SH) derivative of 3,4-dimethylpiperidine. This thiol precursor can then be converted to the sulfonyl chloride using various oxidative chlorination systems. A widely used reagent is N-chlorosuccinimide (NCS) in combination with a chloride source and water. cbijournal.comorganic-chemistry.orgnih.gov Other effective systems include hydrogen peroxide with thionyl chloride (H₂O₂/SOCl₂) organic-chemistry.orgorganic-chemistry.org or chlorine dioxide. researchgate.net These methods generate the sulfonyl chloride in situ under relatively mild conditions. organic-chemistry.org

Another pathway proceeds through a sulfinic acid intermediate (R₂N-SO₂H). The piperidine nitrogen can be functionalized to introduce a sulfinic acid moiety, which is then chlorinated. While sulfinyl chlorides can be prepared from sulfinic acids, the direct conversion to sulfonyl chlorides is also feasible. nih.govacs.org More commonly, the corresponding sulfonic acid is treated with a chlorinating agent like 2,4,6-trichloro- nih.govnih.govacs.org-triazine to furnish the sulfonyl chloride. cbijournal.com

| Sulfur Precursor | Oxidative Chlorination Reagent(s) | Key Advantages |

|---|---|---|

| Thiol / Disulfide | N-Chlorosuccinimide (NCS) / HCl | Mild conditions, readily available reagents. |

| Thiol / Disulfide | H₂O₂ / SOCl₂ | Highly reactive, short reaction times. |

| Thiol / Disulfide | Nitrate Salt / Chlorotrimethylsilane | Mild, efficient, and clean reactions. |

| Sulfonic Acid | 2,4,6-Trichloro- nih.govnih.govacs.org-triazine / TEA | Effective for converting sulfonic acids/salts. |

Sandmeyer-Type Reactions Utilizing Sulfur Dioxide Surrogates

The Sandmeyer reaction has been a cornerstone for converting aromatic amines into a variety of functional groups. Its adaptation for sulfonyl chloride synthesis traditionally involved the reaction of a diazonium salt with gaseous sulfur dioxide (SO₂) and a copper catalyst. acs.org However, the challenges of handling toxic and gaseous SO₂ prompted the development of solid surrogates.

A significant innovation in this area is the use of DABCO-bis(sulfur dioxide) (DABSO), a stable, crystalline solid that serves as a reliable source of SO₂. nih.govorganic-chemistry.org This modern Sandmeyer-type chlorosulfonylation allows for the synthesis of a wide array of sulfonyl chlorides from feedstock anilines and heteroaromatic amines. nih.govorganic-chemistry.orgnih.gov The reaction is typically carried out in the presence of hydrochloric acid (HCl), a copper catalyst such as copper(II) chloride (CuCl₂), and a diazotizing agent like tert-butyl nitrite. organic-chemistry.orgacs.org A key advantage of this protocol is that the highly energetic diazonium salt intermediate is generated in situ and consumed immediately, which makes the process inherently safer and more scalable without the need for isolation of the intermediate. organic-chemistry.orgacs.org This method has been successfully demonstrated on a 20-gram scale, yielding the desired heterocyclic sulfonyl chloride with high purity and in excellent yield. nih.govnih.gov

Table 1: Examples of Sandmeyer-Type Chlorosulfonylation using DABSO This table presents data on the conversion of various anilines to their corresponding sulfonyl chlorides or subsequent sulfonamides using the DABSO-mediated Sandmeyer reaction.

| Starting Amine | Catalyst | Temperature (°C) | Product Type | Yield (%) |

| 4-Bromoaniline | CuCl₂ | Room Temp | Sulfonamide | 92 |

| 4-Fluoroaniline | CuCl₂ | Room Temp | Sulfonamide | 88 |

| 2-Aminopyridine | CuCl | Room Temp | Sulfonyl Chloride | 80 |

| 4-Anisidine | CuCl₂ | 75 | Sulfonamide | 81 |

| 3-Chloroaniline | CuCl₂ | Room Temp | Sulfonamide | 95 |

Data sourced from research on novel Sandmeyer-type sulfonyl chloride synthesis. nih.govacs.org

Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, particularly for reactions that are hazardous or difficult to control. mdpi.com The synthesis of sulfonyl chlorides, which can involve highly corrosive and exothermic processes like chlorosulfonation, is an ideal candidate for flow chemistry implementation. mdpi.comrsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of an Aryl Sulfonyl Chloride This table highlights the improvements in production efficiency when moving from a batch process to an automated continuous flow system.

| Parameter | Optimized Batch Process | Continuous Flow Process |

| Amount Produced | ~65 g | 500 g |

| Process Time | 6.5 h | 12 h |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

Data sourced from a study on automated continuous synthesis. mdpi.com

Photocatalytic Approaches in Sulfonyl Chloride Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling chemical transformations under mild conditions by harnessing the energy of light. acs.orgnih.gov This approach offers a sustainable alternative to traditional methods that often require harsh reagents or metal catalysts. nih.gov In the context of sulfonyl chloride synthesis, photocatalysis has been successfully applied to the conversion of arenediazonium salts into the desired products. nih.govresearchgate.net

One notable method employs a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), to mediate this transformation. acs.orgnih.gov The reaction proceeds at room temperature under visible light irradiation, demonstrating high tolerance for a variety of functional groups, including halides, esters, and nitro groups. nih.gov This photocatalytic system provides a green alternative to the classical Meerwein chlorosulfonylation, which relies on copper salts. nih.gov The K-PHI catalyst is also recyclable, confirming its stability and potential for sustainable chemical production. acs.org Yields for this process are typically in the range of 50-95%, making it a viable and attractive method for synthesizing both electron-rich and electron-deficient aryl sulfonyl chlorides. acs.orgnih.gov

Table 3: Photocatalytic Synthesis of Aryl Sulfonyl Chlorides This table shows the yields for various aryl sulfonyl chlorides synthesized from arenediazonium salts using a K-PHI photocatalyst under visible light.

| Substituent on Aryl Ring | Yield (%) |

| 4-CN | 95 |

| 4-CO₂Et | 91 |

| 4-F | 85 |

| 4-Cl | 82 |

| 4-Br | 80 |

| 4-NO₂ | 50 |

Data sourced from research on heterogeneous photocatalysis. nih.gov

Synthetic Optimization and Green Chemistry Principles in 3,4-Dimethylpiperidine-1-sulfonyl chloride Preparation

The optimization of synthetic routes and the integration of green chemistry principles are crucial for developing sustainable and efficient chemical processes. mdpi.com While specific optimization data for this compound is not widely published, general principles from advanced sulfonyl chloride syntheses can be applied.

Synthetic Optimization: In methodologies like the DABSO-mediated Sandmeyer reaction, optimization involves a systematic design of experiments (DOE) to identify the ideal conditions. mdpi.com This includes screening variables such as the type and loading of the copper catalyst, the concentration of acid, reaction temperature, and the rate of reagent addition to maximize yield and minimize impurities. acs.orgmdpi.com

Green Chemistry Principles: Several modern approaches to sulfonyl chloride synthesis embody the principles of green chemistry:

Safer Reagents: The replacement of hazardous, gaseous sulfur dioxide with the stable, solid surrogate DABSO significantly improves safety and handling. nih.govorganic-chemistry.org Similarly, using reagents like N-chlorosuccinimide or bleach in place of chlorine gas reduces operational hazards. organic-chemistry.org

Atom Economy and Waste Reduction: Flow chemistry improves spacetime yield, making more efficient use of reactor volume and energy. mdpi.com Metal-free catalytic systems, such as the aerobic, ammonium (B1175870) nitrate-mediated oxidation of thiols, avoid the use of heavy metal catalysts and generate less waste compared to stoichiometric reagents. rsc.org

Benign Solvents: An increasing number of procedures are being developed in environmentally friendly solvents like water. rsc.orgrsc.org For instance, the oxyhalogenation of thiols and disulfides to sulfonyl chlorides can be performed efficiently using oxone and potassium halides in water. rsc.org

Energy Efficiency: Photocatalytic methods utilize visible light as an energy source, often allowing reactions to proceed at ambient temperature, thereby reducing the energy consumption required for heating or cooling. nih.gov

By integrating these principles, the synthesis of sulfonyl chlorides can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 3,4 Dimethylpiperidine 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Electrophilic Center

The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom bonded to the central sulfur atom. This polarity renders the sulfur atom highly susceptible to nucleophilic attack, serving as the foundation for many of its characteristic reactions. magtech.com.cn These reactions are fundamental in organic and medicinal synthesis for constructing a variety of organosulfur compounds. magtech.com.cn

One of the most prevalent reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. cbijournal.comorganic-chemistry.org This transformation is a cornerstone in the synthesis of numerous pharmaceutical compounds. ucl.ac.uk The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. cbijournal.commdpi.com The versatility of this reaction allows for the synthesis of a wide array of sulfonamides by varying the amine component. organic-chemistry.org For 3,4-Dimethylpiperidine-1-sulfonyl chloride, this reaction provides a direct route to a series of N-substituted sulfonamides.

| Amine Type | Example Nucleophile | Expected Product Structure with this compound |

|---|---|---|

| Primary Aliphatic Amine | Benzylamine | |

| Primary Aromatic Amine | Aniline | |

| Secondary Cyclic Amine | Morpholine | |

| Heteroaromatic Amine | 4-Aminoquinazoline |

Beyond sulfonamides, the sulfonyl chloride group is a precursor to other important classes of organosulfur compounds, namely sulfonate esters and sulfinates.

Sulfonate Esters: The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. This reaction is analogous to sulfonamide formation, with the alcohol acting as the nucleophile. Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions.

Sulfinates: Sulfinates can be synthesized through the reduction of sulfonyl chlorides. nih.gov This transformation is significant as sulfinates themselves are versatile building blocks for creating other organosulfur compounds, including sulfones and sulfonamides. nih.govresearchgate.net Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and efficiency. nih.govgoogle.com Common methods involve the use of reagents like sodium sulfite (B76179) (Na₂SO₃) or zinc dust. nih.gov

| Reducing Agent | Co-reagent/Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate / Water | Heating at 70–80 °C | nih.gov |

| Zinc (Zn) | Sodium Carbonate / Water | - | nih.gov |

| Sodium hydrogensulfite | Disodium hydrogenphosphate / Organic solvent and water | - | google.com |

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group bonded to two carbon atoms. wikipedia.org The synthesis of sulfones from sulfonyl chlorides can be achieved through reactions with carbon nucleophiles, such as organometallic reagents. For instance, Grignard reagents (R-MgX) can react with sulfonyl chlorides to form sulfones. wikipedia.org Another common route is the alkylation or arylation of sulfinates, which are readily prepared from sulfonyl chlorides as described previously. wikipedia.orgscispace.com In this two-step approach, the sulfinate salt (R-SO₂Na) reacts with an alkyl halide to furnish the corresponding sulfone. wikipedia.org This method provides a versatile pathway to a wide range of symmetrical and unsymmetrical sulfones. scispace.comorganic-chemistry.org

In recent years, transition-metal-catalyzed desulfitative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. chemrevlett.com In these reactions, (hetero)aryl sulfonyl chlorides serve as coupling partners, where the C-S bond is cleaved and sulfur dioxide (SO₂) is extruded. chemrevlett.comchemrevlett.com Palladium catalysts are commonly employed to facilitate these transformations. chemrevlett.com The general mechanism involves the oxidative addition of the sulfonyl chloride to the metal center, followed by SO₂ extrusion to form an aryl-palladium intermediate, which then participates in the cross-coupling cycle. chemrevlett.com This methodology has been extensively applied to the direct arylation of C-H bonds in various heterocycles. chemrevlett.comchemrevlett.com It is important to note that this reaction is predominantly used with aryl or heteroaryl sulfonyl chlorides, where the group attached to the sulfonyl moiety is an aromatic system. The applicability to alkyl sulfonyl chlorides like this compound, where the sulfonyl group is attached to a nitrogen atom of a saturated ring, is not typical for this type of transformation which aims to couple the 'R' group of R-SO2Cl.

Sulfonyl chlorides can be readily converted into the corresponding sulfonyl fluorides through a halide exchange reaction. rhhz.net This is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.netmdpi.com

Sulfonyl fluorides exhibit a unique balance of stability and reactivity, making them highly valuable in various fields. rhhz.net Compared to sulfonyl chlorides, they are generally more stable towards hydrolysis but remain sufficiently reactive towards strong nucleophiles. mdpi.com This distinctive property has led to their prominent use in the field of chemical biology as covalent protein inhibitors and activity-based probes. mdpi.com Furthermore, the reaction between sulfonyl fluorides and silyl (B83357) ethers, known as Sulfur(VI) Fluoride Exchange (SuFEx), has been recognized as a new generation of "click chemistry" reactions, enabling the rapid and efficient assembly of complex molecules. rhhz.netresearchgate.net The conversion of this compound to its corresponding sulfonyl fluoride would provide a stable yet reactive probe for potential applications in chemical biology. princeton.edu

| Fluorinating Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Fluoride | KF | Aqueous solution, boiling | rhhz.net |

| Potassium bifluoride | KHF₂ | - | mdpi.com |

| Tetrabutylammonium fluoride | TBAF | In combination with trichloroacetonitrile (B146778) and triphenylphosphine | rhhz.net |

Reactions at the Piperidine (B6355638) Ring in the Presence of the Sulfonyl Group

The N-sulfonyl group significantly influences the reactivity of the attached piperidine ring. As a strong electron-withdrawing group, it reduces the nucleophilicity and basicity of the piperidine nitrogen atom. This electronic effect can be harnessed to direct reactions to other parts of the molecule. The sulfonyl group can function as a protecting group for the nitrogen, allowing for selective functionalization of the C-H bonds on the piperidine ring.

One classic example of a reaction that functionalizes a C-H bond in an N-substituted amine is the Hofmann–Löffler reaction (or Hofmann-Löffler-Freytag reaction). wikipedia.org In this reaction, an N-halogenated amine is treated with acid and subjected to heat or light to generate a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a remote carbon (typically at the δ-position) in an intramolecular fashion. The resulting carbon-centered radical is then trapped by the halogen, leading to a δ-haloamine, which subsequently cyclizes to form a pyrrolidine (B122466) or piperidine ring. wikipedia.org While this is a cyclization reaction, the key step of intramolecular hydrogen abstraction by a nitrogen radical highlights a pathway for C-H functionalization that is relevant to N-sulfonyl piperidines under radical conditions. Modifications to the piperidine ring of this compound could potentially be achieved through such radical-mediated pathways or other modern C-H activation methods, using the sulfonyl group to modulate the ring's reactivity.

Anodic Methoxylation of N-Sulfonylpiperidine Derivatives

Anodic methoxylation is a key electrochemical transformation for N-sulfonylpiperidine derivatives. This reaction, often referred to as Shono oxidation, involves the oxidation of the piperidine ring at the α-position to the nitrogen atom, followed by the introduction of a methoxy (B1213986) group from the methanol (B129727) solvent, which acts as a nucleophile. bohrium.commdpi.com The process typically begins with a single-electron transfer from the nitrogen atom of the N-sulfonylpiperidine to the anode, forming a radical cation. Subsequent deprotonation at the α-carbon leads to the formation of an α-amino radical, which is then further oxidized at the anode to an N-sulfonyliminium ion. This highly electrophilic intermediate is then trapped by the methanol nucleophile to yield the α-methoxylated product. mdpi.comnih.gov

The efficiency and selectivity of anodic methoxylation are influenced by several factors, including the anode material, the supporting electrolyte, and the specific N-sulfonyl group. bohrium.comresearchgate.net Studies on various N-acyl and N-sulfonyl piperidines have shown that methoxylation on a graphite (B72142) anode with tetraethylammonium (B1195904) tosylate (Et4NOTs) as the electrolyte tends to favor the formation of α-monomethoxy products. bohrium.com In contrast, using tetraethylammonium tetrafluoroborate (B81430) (Et4NBF4) can lead to a predominance of α,α'-dimethoxy derivatives in certain cases. bohrium.com N-sulfonyl derivatives generally exhibit slightly higher oxidation potentials compared to their N-acyl counterparts. bohrium.com

Table 1: Influence of Electrolyte on Anodic Methoxylation Products

| Electrolyte | Predominant Product |

| Et4NOTs | α-monomethoxy derivatives |

| Et4NBF4 | α,α'-dimethoxy derivatives |

This table illustrates the general trend observed in the anodic methoxylation of N-sulfonylpiperidines, where the choice of supporting electrolyte can direct the reaction towards either mono- or di-substitution.

A plausible mechanistic pathway for the formation of these products involves the initial oxidation of the N-sulfonylpiperidine to an N-sulfonyliminium ion. This intermediate can then react with methanol to form the monomethoxylated product. Further oxidation of the monomethoxylated product can lead to the formation of a dimethoxylated derivative. bohrium.com In some instances, the oxidation of the methanol solvent can compete with the oxidation of the substrate, an effect that can be mitigated by using a higher substrate concentration. bohrium.com

Functionalization of Ring Carbon Atoms (e.g., C-H Functionalization)

The direct functionalization of C-H bonds on the piperidine ring of compounds like this compound is a powerful strategy for introducing molecular complexity. While the α-position to the nitrogen is electronically activated, it can also be sterically hindered. researchgate.net The C-3 position is electronically deactivated due to the inductive effect of the N-sulfonyl group, making direct functionalization challenging. researchgate.net The C-4 position becomes a viable site for functionalization if the electronic preference for the C-2 position can be overcome, often through steric shielding by the catalyst or the N-protecting group. researchgate.net

Various strategies have been developed for the C-H functionalization of piperidine derivatives. One notable approach is the Hofmann–Löffler reaction, a cyclization reaction that achieves remote C-H functionalization. wikipedia.org This reaction involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid, generating a nitrogen-centered radical. This radical can then abstract an intramolecular hydrogen atom, typically at the δ-position, to form a carbon-centered radical. This is followed by a chain reaction involving chlorine abstraction and subsequent cyclization to form a pyrrolidine or piperidine ring. wikipedia.org A variation of this reaction utilizes sulfonamides in place of N-haloamines, which can undergo intramolecular free-radical functionalization in the presence of persulfates and metal salts to yield chloroalkenylsulfonamides under neutral conditions. wikipedia.org

Transition-metal-catalyzed C-H functionalization has also emerged as a versatile tool. For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been employed for the site-selective functionalization of N-sulfonylpiperidines. researchgate.net The site selectivity in these reactions is often controlled by the choice of catalyst and the nature of the amine protecting group. researchgate.net Other methods, such as those involving α-lithiation trapping and photoredox catalysis, have also been explored for the C-H functionalization of saturated N-heterocycles. nih.gov

Table 2: General Strategies for C-H Functionalization of Piperidines

| Position | Reactivity | Functionalization Approach |

| C-2 (α) | Electronically activated, sterically hindered | Lithiation/trapping, photoredox catalysis, metal-catalyzed C-H insertion |

| C-3 (β) | Electronically deactivated | Indirect methods, such as ring-opening of cyclopropanes |

| C-4 (γ) | Accessible with steric control | Hofmann–Löffler reaction, catalyst-controlled C-H functionalization |

This table summarizes the relative reactivity of different carbon positions on the piperidine ring and the corresponding synthetic strategies employed for their functionalization.

Conformational Effects of the N-Sulfonyl Group on Piperidine Reactivity

The N-sulfonyl group in this compound significantly influences the conformation of the piperidine ring, which in turn affects its reactivity. The bulky and electron-withdrawing nature of the sulfonyl group can impose conformational constraints on the six-membered ring. nih.gov NMR studies of piperidine nucleoside analogues have confirmed that the conformation of the piperidine ring can be controlled to orient substituents in specific equatorial or axial positions. nih.gov

This conformational restriction can have a profound impact on the stereochemical outcome of reactions. For instance, in the Hofmann–Löffler–Freytag reaction, the intramolecular hydrogen atom abstraction by the nitrogen-centered radical is highly dependent on the spatial proximity of the targeted C-H bond, which is dictated by the ring's conformation. wikipedia.org The chair-like conformation of the piperidine ring would favor abstraction of a hydrogen atom from a specific position that can be accessed through a six-membered transition state.

Furthermore, the conformational preferences of chiral alkenes have been studied using variable temperature NMR, revealing that electron-withdrawing groups can influence the ground-state conformations. researchgate.net While not directly on a piperidine ring, this principle can be extended to understand how the N-sulfonyl group might influence the conformational equilibrium of the piperidine ring and the accessibility of different C-H bonds for reaction. The design of small, conformationally restricted piperidine N-arylsulfonamides has been utilized in medicinal chemistry to develop orally active inhibitors of γ-secretase, highlighting the importance of conformational control in achieving desired biological activity. nih.gov

Mechanism-Driven Studies of Key Transformation Pathways

Understanding the mechanisms of key transformation pathways is crucial for controlling the reactivity of this compound. For anodic methoxylation, mechanistic studies suggest the reaction proceeds through an N-sulfonyliminium ion intermediate. mdpi.com Cyclic voltammetry experiments have shown that N-sulfonyl piperidines exhibit irreversible oxidation waves, supporting the formation of a reactive intermediate. bohrium.com The mechanism likely initiates with the anodic oxidation of the aromatic ring (in the case of N-arylsulfonyl groups) or the nitrogen atom, leading to a radical cation. nih.gov This is followed by cleavage of a C-H bond at the α-position to generate an α-amino radical, which is further oxidized to the N-sulfonyliminium cation. This cation is then trapped by methanol. mdpi.com

In C-H functionalization reactions like the Hofmann–Löffler reaction, the mechanism is understood to proceed via a free-radical pathway. wikipedia.org The initiation step involves the homolytic cleavage of the N-halogen bond to form a nitrogen-centered radical. This is followed by an intramolecular 1,5-hydrogen atom transfer, which is a key step that determines the regioselectivity of the reaction. The resulting carbon-centered radical then propagates the chain reaction. Isotope effect studies have shown a significant kinetic isotope effect (kH/kD > 1), indicating that the C-H bond breaking is involved in the rate-determining step. wikipedia.org The reaction can be inhibited by molecular oxygen, which acts as a radical scavenger, and initiated by Fe2+ salts. wikipedia.org

Table 3: Mechanistic Features of Key Transformations

| Transformation | Key Intermediate(s) | Mechanistic Evidence |

| Anodic Methoxylation | Radical cation, N-sulfonyliminium ion | Cyclic voltammetry, product analysis |

| Hofmann–Löffler Reaction | Nitrogen-centered radical, carbon-centered radical | Isotope effect studies, inhibition/initiation studies |

This table highlights the key reactive intermediates and the experimental evidence that supports the proposed mechanisms for two important transformation pathways of N-sulfonylpiperidines.

Advanced Spectroscopic and Analytical Characterization of 3,4 Dimethylpiperidine 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3,4-Dimethylpiperidine-1-sulfonyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and stereochemical orientation of the methyl groups on the piperidine (B6355638) ring.

Proton NMR (¹H NMR) is instrumental in determining the constitution and relative stereochemistry of the 3,4-dimethylpiperidine (B1368319) core. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values) of the ring protons offer deep insights into the molecule's conformation, which is typically a chair form. niscpr.res.in The orientation of the methyl substituents (axial or equatorial) significantly influences the chemical shifts and coupling constants of adjacent protons. nih.govrsc.org

For the cis and trans diastereomers of this compound, distinct ¹H NMR spectra are expected. In the chair conformation, protons in an axial position typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons. Large coupling constants (typically 10-13 Hz) are indicative of a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or diequatorial interactions. niscpr.res.in Analysis of these J-values is a powerful tool for confirming the relative stereochemistry of the substituents on the piperidine ring. nih.govrsc.org

Table 1: Expected ¹H NMR Data for this compound Isomers

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-2, H-6 (Ring Protons α to N) | 3.0 - 3.8 | m | - |

| H-3, H-4, H-5 (Ring Protons) | 1.5 - 2.5 | m | ³JHH (diaxial) ≈ 10-13 Hz³JHH (ax-eq, eq-eq) ≈ 2-5 Hz |

Note: The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer (cis/trans) and the solvent used.

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the characterization of the carbon framework. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, including the effects of substituents. researchgate.net

In this compound, the carbons of the piperidine ring (C-2 to C-6) and the two methyl carbons will have characteristic chemical shifts. The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be deshielded and appear at a lower field (higher ppm) compared to the other ring carbons. The presence and stereochemical orientation of the methyl groups at C-3 and C-4 will influence the chemical shifts of the ring carbons, providing further evidence for stereochemical assignments. researchgate.net The number of signals observed can also indicate the symmetry of the molecule; for instance, a cis-isomer might exhibit different symmetry and thus a different number of signals compared to a trans-isomer.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | 45 - 55 |

| C-3, C-4 | 30 - 40 |

| C-5 | 20 - 30 |

Note: These are approximate ranges. The actual values depend on the isomer and solvent.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and mapping out the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons around the piperidine ring, starting from an easily identifiable signal and "walking" around the ring from one proton to its neighbor. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). researchgate.netepfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This technique is crucial for assigning the carbon signals based on the previously assigned proton spectrum. emerypharma.com

Sulfur-33 (³³S) NMR is a specialized technique that directly probes the chemical environment of the sulfur atom. Although its application is challenged by the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which often leads to very broad signals, it can provide valuable information. huji.ac.il The ³³S chemical shift is highly sensitive to the oxidation state and coordination of the sulfur atom, covering a range of over 1000 ppm. mdpi.com

For this compound, the sulfur atom is in a +6 oxidation state within the sulfonyl chloride (-SO₂Cl) group. This chemical environment is expected to produce a resonance in a characteristic region of the ³³S NMR spectrum, distinct from other sulfur-containing functional groups like sulfides or sulfoxides. mdpi.com The chemical shift for sulfones and related compounds typically falls within the range of approximately -90 to +70 ppm. mdpi.comresearchgate.net This technique can unequivocally confirm the presence and electronic nature of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. rsc.org For this compound (C₇H₁₄ClNO₂S), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition.

Furthermore, the presence of chlorine and sulfur, which have characteristic isotopic patterns, provides additional confirmation of the structure. Chlorine exists as two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), which results in an M+2 peak with an intensity of about one-third that of the molecular ion peak. Sulfur also has a heavier isotope, ³⁴S (4.21%), which contributes to the M+2 peak. HRMS can resolve these isotopic peaks and the measured masses will match the theoretical calculations, confirming the presence and number of chlorine and sulfur atoms in the molecule.

Table 3: Calculated Exact Masses for the Molecular Ion of this compound (C₇H₁₄ClNO₂S)

| Isotopic Composition | Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| Major Isotopes | C₇H₁₄³⁵ClNO₂³²S | 211.04338 | 100 |

| ³⁷Cl Isotope | C₇H₁₄³⁷ClNO₂³²S | 213.04043 | 32.0 |

Note: The calculated masses and abundances provide a unique fingerprint that can be used to confirm the identity of the compound via HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar and thermally labile molecules. For this compound, ESI-MS analysis would typically be conducted in positive ion mode. The basic nitrogen atom of the piperidine ring can be readily protonated, leading to the formation of a prominent protonated molecule [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as the sodiated molecule [M+Na]⁺ or the potassiated molecule [M+K]⁺ may also be observed.

Given the molecular weight of this compound (C₇H₁₄ClNO₂S = 211.71 g/mol ), the expected m/z values for these ions would be:

| Ion Species | Predicted m/z |

| [M+H]⁺ | 212.05 |

| [M+Na]⁺ | 234.03 |

| [M+K]⁺ | 250.01 |

The relative abundance of these ions would depend on the specific analytical conditions, such as the composition of the mobile phase and the cone voltage. The observation of these molecular ion species is crucial for the initial determination of the compound's molecular weight.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive fragmentation. core.ac.uk While the molecular ion (M⁺˙) of this compound might be observed, it is often of low abundance or even absent due to its instability. The primary value of EI-MS lies in its ability to generate a reproducible fragmentation pattern that serves as a fingerprint for the compound and provides valuable structural information.

The mass spectrum would likely be characterized by a series of fragment ions resulting from the cleavage of the bonds within the molecule. The fragmentation pattern would be indicative of the sulfonyl chloride and the dimethylpiperidine moieties.

Fragmentation Analysis for Structural Confirmation

The structural elucidation of this compound can be achieved through the detailed analysis of its fragmentation patterns in both ESI-MS/MS and EI-MS.

In ESI-MS/MS , the protonated molecule [M+H]⁺ (m/z 212.05) would be selected as the precursor ion and subjected to collision-induced dissociation (CID). A plausible fragmentation pathway would involve the loss of sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds, leading to the formation of a protonated 3,4-dimethylpiperidine iminium ion. Another likely fragmentation would be the loss of a chlorine radical followed by the loss of SO₂.

In EI-MS , the fragmentation is generally more extensive. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom in the piperidine ring. This would lead to the loss of methyl or ethyl radicals, resulting in characteristic fragment ions.

Loss of the sulfonyl chloride group: Cleavage of the S-N bond would result in the formation of a 3,4-dimethylpiperidine cation and a sulfonyl chloride radical.

Loss of SO₂ and Cl: Sequential loss of sulfur dioxide and a chlorine radical from the molecular ion is a highly probable fragmentation pathway.

A table of predicted major fragment ions in the EI mass spectrum of this compound is presented below:

| m/z | Proposed Fragment |

| 113 | [C₇H₁₅N]⁺ (3,4-dimethylpiperidine cation) |

| 98 | [C₆H₁₂N]⁺ (loss of a methyl group from the piperidine ring) |

| 84 | [C₅H₁₀N]⁺ (further fragmentation of the piperidine ring) |

| 64 | [SO₂]⁺ |

| 35/37 | [Cl]⁺ |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most prominent peaks would be due to the sulfonyl chloride group and the hydrocarbon backbone of the dimethylpiperidine ring.

The key vibrational modes and their expected wavenumbers are summarized in the table below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-2850 | C-H stretching | -CH₃, -CH₂-, -CH- |

| 1470-1430 | C-H bending | -CH₂- |

| 1380-1370 | C-H bending | -CH₃ |

| 1360-1340 | Asymmetric S=O stretching | -SO₂Cl |

| 1180-1160 | Symmetric S=O stretching | -SO₂Cl |

| 950-900 | S-N stretching | R₂N-SO₂- |

| 650-550 | S-Cl stretching | -SO₂Cl |

The presence of strong absorption bands in the 1360-1340 cm⁻¹ and 1180-1160 cm⁻¹ regions would be a clear indication of the sulfonyl group.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. In general, symmetric vibrations and bonds involving non-polar groups tend to produce strong signals in Raman spectra, whereas asymmetric vibrations and polar functional groups are more prominent in FT-IR spectra.

For this compound, the symmetric stretching vibration of the S=O bonds (around 1180-1160 cm⁻¹) is expected to be particularly strong in the Raman spectrum. The S-Cl stretching vibration (around 650-550 cm⁻¹) would also likely be Raman active. The C-H stretching and bending vibrations of the dimethylpiperidine ring will also be present, providing a complete vibrational profile of the molecule.

Chromatographic Techniques for Analysis, Purity Assessment, and Isolation

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, with the choice of technique depending on the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the analysis of this compound. nih.govresearchgate.net A C18 column would be a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution may be necessary to achieve optimal separation from impurities or related compounds. UV detection is possible if the compound has a suitable chromophore, although for sulfonyl chlorides, which lack a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) might be necessary for sensitive detection. researchgate.net

A typical set of HPLC conditions is outlined below:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD/CAD |

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed by GC, they may be prone to degradation at high temperatures. core.ac.uk Therefore, careful optimization of the GC conditions is necessary. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate. rsc.org

Typical GC conditions for the analysis of a related compound are summarized below:

| Parameter | Condition |

| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) rsc.org |

| Carrier Gas | Helium rsc.org |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) rsc.org |

For purity assessment, both HPLC and GC can provide quantitative data on the percentage of this compound in a sample. For isolation, preparative HPLC would be the method of choice for obtaining high-purity material.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives, offering high resolution and sensitivity for both purity assessment and real-time reaction monitoring. Given the chemical nature of the target compound, which contains a reactive sulfonyl chloride moiety and a piperidine ring that may lack a strong UV chromophore, specific HPLC methodologies are employed.

For the purity analysis of this compound, reversed-phase HPLC is the method of choice. A C18 column is typically used, providing a nonpolar stationary phase that effectively separates the compound from nonpolar impurities. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of components with varying polarities.

Due to the high reactivity of sulfonyl chlorides, derivatization is a common strategy to enhance the stability and detectability of the analyte. For instance, reaction with an amine can convert the sulfonyl chloride into a more stable sulfonamide, which can then be readily analyzed. Furthermore, for derivatives of 3,4-dimethylpiperidine that lack a UV-absorbing functional group, pre-column derivatization with a reagent like 4-toluenesulfonyl chloride can be employed to introduce a chromophore, enabling sensitive UV detection.

Reaction monitoring is another critical application of HPLC in the synthesis involving this compound. By taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC, the consumption of reactants and the formation of products and byproducts can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm (for derivatized compounds) or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC is particularly useful for the analysis of volatile starting materials, intermediates, and certain reaction byproducts.

Direct analysis of sulfonyl chlorides by GC can be challenging due to their thermal lability, which can lead to on-column degradation and inaccurate quantification. A more robust approach involves the derivatization of the sulfonyl chloride to a more thermally stable analogue, such as a sulfonamide. For example, reaction with a secondary amine like diethylamine (B46881) would yield the corresponding N,N-diethyl-3,4-dimethylpiperidine-1-sulfonamide, which is more amenable to GC analysis.

For the analysis of volatile piperidine derivatives, which may be present as impurities or unreacted starting materials, headspace GC is a highly effective technique. In headspace GC, the sample is heated in a sealed vial, and the volatile components in the vapor phase (headspace) are injected into the GC system. This technique is particularly advantageous for complex matrices as it prevents non-volatile components from contaminating the GC column. A flame ionization detector (FID) is commonly used for the detection of these hydrocarbon-rich derivatives.

Table 2: Representative GC Parameters for the Analysis of Volatile Derivatives of 3,4-Dimethylpiperidine

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) or Headspace |

Coupled Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

The coupling of chromatographic separation with mass spectrometry (MS) provides an unparalleled level of analytical detail, enabling not only the separation of complex mixtures but also the structural elucidation and unambiguous identification of the individual components. Both GC-MS and LC-MS are invaluable for the comprehensive profiling of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the sensitive and selective detection of MS. This technique is ideal for the analysis of the thermally stable derivatives of this compound, such as the corresponding sulfonamides. Following separation on the GC column, the eluted compounds are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. This allows for the confident identification of known compounds by comparison to spectral libraries and the structural elucidation of unknown impurities or byproducts. Different ionization techniques, such as positive chemical ionization (PCI) and negative chemical ionization (NCI), can provide complementary information, particularly regarding the molecular weight of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the analysis of this compound and its derivatives, LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool.

Reversed-phase LC is typically used for separation, as described in the HPLC section. The eluent from the LC column is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecule [M+H]+. This provides accurate molecular weight information. In LC-MS/MS, the protonated molecule is then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which is used for structural confirmation and can aid in the differentiation of isomers. The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for the trace-level analysis of impurities and for the comprehensive characterization of complex reaction mixtures.

Table 3: Typical Coupled Technique Parameters for Comprehensive Profiling

| Technique | Parameter | Condition |

|---|---|---|

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole | |

| Scan Range | 40-500 m/z | |

| GC Conditions | As per Table 2 | |

| LC-MS | Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | |

| Scan Mode | Full Scan (for profiling) or Selected Reaction Monitoring (SRM) (for quantification) | |

| LC Conditions | As per Table 1 |

Theoretical and Computational Chemistry Studies on 3,4 Dimethylpiperidine 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,4-Dimethylpiperidine-1-sulfonyl chloride. These calculations can map out the electron density distribution, identify molecular orbitals, and generate electrostatic potential maps, all of which are key to understanding the molecule's chemical behavior.

Detailed research findings from analogous studies on sulfonyl piperazine and piperidine (B6355638) derivatives suggest that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the piperidine ring and the nitrogen atom, while the LUMO is likely centered on the sulfonyl chloride group, particularly the sulfur-chlorine bond. This distribution suggests that the nitrogen atom is a primary site for electrophilic attack, whereas the sulfur atom is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP would likely show a region of negative potential (red) around the oxygen atoms of the sulfonyl group and a region of positive potential (blue) around the sulfur atom and the hydrogen atoms of the piperidine ring. This information is invaluable for predicting how the molecule will interact with other reagents.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Description |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis of the 3,4-Dimethylpiperidine (B1368319) Ring and Sulfonyl Group Rotamers

The 3,4-dimethylpiperidine ring can exist in several conformations, with the chair form being the most stable. The presence of two methyl groups at the 3 and 4 positions leads to various stereoisomers, each with distinct conformational preferences. Computational methods, such as molecular mechanics and DFT, can be used to determine the relative energies of these conformers and predict the most stable geometries. nih.gov

Computational studies on similar substituted piperidines have shown that the presence of bulky or polar substituents can influence the conformational equilibrium. d-nb.infonih.gov For this compound, the bulky sulfonyl chloride group is expected to prefer an equatorial position to minimize steric interactions with the axial hydrogen atoms on the piperidine ring.

Illustrative Data Table: Relative Energies of Conformers of trans-3,4-Dimethylpiperidine-1-sulfonyl chloride (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Diequatorial Chair | 0.00 | 95.8 |

| Diaxial Chair | 2.50 | 3.5 |

| Twist-Boat | 5.50 | 0.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, such as its reaction with amines to form sulfonamides. By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy pathways, locate transition states, and determine activation energies. This information provides a detailed understanding of the reaction kinetics and selectivity.

For the reaction of this compound with a nucleophile, computational studies would typically model the nucleophilic attack on the sulfur atom, leading to the formation of a trigonal bipyramidal intermediate or transition state. The subsequent departure of the chloride ion would then yield the final product. DFT calculations can provide the geometries and energies of the reactants, products, intermediates, and transition states along this reaction coordinate.

The calculated activation energy barrier can be correlated with the experimentally observed reaction rate. Furthermore, by modeling the reaction with different nucleophiles or under various solvent conditions, it is possible to predict how these factors will influence the reaction outcome.

Illustrative Data Table: Calculated Activation Energies for the Reaction of this compound with Ammonia (B1221849) (Hypothetical Data)

| Parameter | Gas Phase | In Water (PCM) |

| Activation Energy (kcal/mol) | 15.2 | 12.8 |

| Reaction Energy (kcal/mol) | -25.6 | -28.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic parameters, including NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating the 1H and 13C NMR spectra of organic molecules. researchgate.net These theoretical predictions are invaluable for confirming molecular structures and assigning experimental spectra.

To predict the NMR spectrum of this compound, one would first perform a conformational analysis to identify the most stable conformers. The NMR chemical shifts would then be calculated for each of these low-energy conformers. A Boltzmann-weighted average of the chemical shifts of the individual conformers can then be computed to obtain a theoretical spectrum that can be directly compared with experimental data. researchgate.net The accuracy of the predicted chemical shifts can be further improved by including solvent effects, typically through a Polarizable Continuum Model (PCM). nih.gov

Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts for a Conformer of this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 52.1 | 51.8 |

| C3 | 35.4 | 35.1 |

| C4 | 33.8 | 33.5 |

| C5 | 28.9 | 28.6 |

| C6 | 52.1 | 51.8 |

| 3-CH3 | 18.2 | 17.9 |

| 4-CH3 | 19.5 | 19.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Studies on Structure-Reactivity Relationships and Reaction Selectivity

Computational studies can play a pivotal role in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govresearchgate.net These models correlate the structural or electronic properties of a series of related compounds with their experimentally determined reactivity or biological activity.

For a series of substituted piperidine-1-sulfonyl chlorides, computational descriptors such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices can be calculated. These descriptors can then be used to build a mathematical model that predicts the reactivity of new, unsynthesized compounds. nih.gov

Such studies can provide valuable insights into the factors that govern the reaction selectivity of this compound. For example, by systematically varying the substituents on the piperidine ring and calculating the corresponding activation energies for reactions at different sites, it is possible to understand and predict the regioselectivity and stereoselectivity of its transformations. This predictive capability is a cornerstone of modern rational molecular design.

Illustrative Data Table: QSAR Descriptors for a Series of Substituted Piperidine-1-sulfonyl chlorides (Hypothetical Data)

| Compound | Log(k_rel) | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) |

| This compound | 1.2 | -7.2 | -1.5 | 180.5 |

| Piperidine-1-sulfonyl chloride | 1.0 | -7.5 | -1.3 | 155.2 |

| 4-tert-Butylpiperidine-1-sulfonyl chloride | 0.8 | -7.3 | -1.4 | 210.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications of 3,4 Dimethylpiperidine 1 Sulfonyl Chloride in Synthetic Organic Chemistry

As a Chiral Building Block in Asymmetric Synthesis

The presence of two stereocenters in the 3,4-dimethylpiperidine (B1368319) core makes it an excellent candidate for use as a chiral auxiliary or building block in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org The fixed cis or trans orientation of the methyl groups creates a sterically defined environment that can effectively shield one face of a reactive center, directing incoming reagents to the opposite face and thereby inducing diastereoselectivity.

In a typical application, 3,4-dimethylpiperidine-1-sulfonyl chloride would be reacted with a prochiral nucleophile, such as the enolate of a ketone or ester, to form a chiral enamine or related adduct. The inherent chirality of the dimethylpiperidine moiety would then direct subsequent reactions, such as alkylation or aldol (B89426) condensation, to proceed with a high degree of stereocontrol.

Table 1: Illustrative Asymmetric Alkylation using a 3,4-Dimethylpiperidine-derived Chiral Auxiliary

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Auxiliary Attachment | Prochiral Ketone + this compound derivative | Chiral Enamine | Introduction of the chiral directing group. |

| 2. Diastereoselective Alkylation | Chiral Enamine + Electrophile (e.g., CH₃I) | Alkylated Chiral Intermediate | The piperidine (B6355638) ring blocks one face, forcing the electrophile to add from the less hindered side. |

| 3. Auxiliary Cleavage | Alkylated Chiral Intermediate | Enantiomerically Enriched Ketone | Removal of the auxiliary to yield the final chiral product and recover the auxiliary. |

This strategy allows for the synthesis of enantiomerically enriched compounds from achiral starting materials, a cornerstone of modern pharmaceutical and materials science. nih.gov The development of synthetic routes utilizing chiral piperidines continues to be an active area of research for producing valuable, stereochemically pure molecules. researchgate.netmdpi.com

Role in the Construction of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products and pharmaceuticals, making the development of new methods for their synthesis a critical endeavor. rsc.orgmdpi.com this compound can serve as a versatile starting material for the construction of more complex, fused, or spirocyclic heterocyclic systems. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is exceptionally stable and can act as a linchpin in intramolecular cyclization strategies.

One powerful method for forming nitrogen-containing rings is the Hofmann-Löffler reaction, which involves the intramolecular cyclization of an N-haloamine. Modern variations of this reaction can be applied to sulfonamides, wherein a sulfonamidyl radical undergoes an intramolecular hydrogen atom transfer, followed by cyclization to form a new heterocyclic ring. wikipedia.org

For example, a sulfonamide prepared from this compound and an amine containing a long alkyl chain with an accessible C-H bond (e.g., pent-4-en-1-amine) could be subjected to radical-generating conditions. This would initiate a cascade reaction, leading to the formation of a novel bicyclic sulfonamide, effectively fusing a new ring onto the original piperidine scaffold. Such strategies are invaluable for building molecular complexity in a controlled manner.

Participation in Multi-component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net MCRs are prized in medicinal chemistry and drug discovery for their ability to rapidly generate large libraries of structurally diverse molecules from simple building blocks.

While direct participation of a sulfonyl chloride in many classic MCRs is uncommon, it can be easily converted into a derivative suitable for such reactions. For instance, the sulfonyl chloride can be reacted with an amino acid, such as glycine (B1666218) ethyl ester, to produce an N-sulfonyl amino acid ester. This new molecule, now containing the 3,4-dimethylpiperidine scaffold, a carboxylic acid derivative, and an amine, is primed for participation in isocyanide-based MCRs like the Ugi or Passerini reactions.

This approach allows the 3,4-dimethylpiperidine-sulfonyl moiety to be incorporated into complex, peptide-like scaffolds, significantly increasing the molecular diversity and exploring new chemical space for potential biologically active compounds. The combination of the rigid, chiral piperidine structure with the diverse functionalities introduced by the MCR creates a powerful platform for generating novel chemical entities.

Synthesis of Novel Sulfonamide and Sulfonyl-Containing Scaffolds

The most direct and fundamental application of this compound is in the synthesis of novel sulfonamides. researchgate.net The sulfonyl chloride group is highly electrophilic and reacts readily with primary and secondary amines under basic conditions to form a stable sulfonamide bond. nih.govimpactfactor.org This reaction provides a straightforward method for synthesizing a wide array of derivatives, each featuring the core 3,4-dimethylpiperidine structure.

The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs. nih.govnih.gov By reacting this compound with a diverse collection of amines—ranging from simple alkylamines to complex, biologically active heterocyclic amines—a library of novel sulfonamide-containing compounds can be generated. These new chemical entities can then be screened for a wide range of biological activities.

Table 2: Representative Library of Sulfonamides Derived from this compound

| Amine Reactant | Structure of Amine | Resulting Sulfonamide Product | Potential Application Area |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | N-phenyl-3,4-dimethylpiperidine-1-sulfonamide | General medicinal chemistry scaffold |

| 4-Aminobenzoic acid | HOOC-C₆H₄-NH₂ | 4-((3,4-dimethylpiperidine-1-sulfonyl)amino)benzoic acid | Antibacterial (PABA antagonist analog) |